Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods may involve the use of solvent- and catalyst-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the functionalization of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique compared to other similar compounds due to its specific structural features and functional groups . Similar compounds include other imidazo[1,2-a]pyridine derivatives, which also have applications in medicinal chemistry and material science . the presence of the dibromo and fluorophenyl groups in this compound provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12Br2FN3O2 |
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Molecular Weight |
457.09 g/mol |
IUPAC Name |
ethyl N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H12Br2FN3O2/c1-2-24-16(23)21-15-13(9-3-5-11(19)6-4-9)20-14-12(18)7-10(17)8-22(14)15/h3-8H,2H2,1H3,(H,21,23) |
InChI Key |
SKTNUSKPZAYOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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